molecular formula C20H18N4OS2 B2438294 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-56-4

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2438294
CAS No.: 536702-56-4
M. Wt: 394.51
InChI Key: WJDHDJMYXPDRKX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring and an indole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be prepared through Fischer indole synthesis or other established methods.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the indole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and indole moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]propionamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the thiadiazole and indole rings, which may confer distinct biological activities compared to similar compounds. Its unique structure could result in different pharmacokinetics, binding affinities, and overall biological effects.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound that integrates a thiadiazole moiety with an indole derivative. This structural combination suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its cytotoxicity against various cancer cell lines and its antibacterial properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₃S₂
  • Molecular Weight : 297.41 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast cancer)9
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (Skin cancer)4.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenylindoleVarious (including prostate and colon)22.19 (PC3)

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds in targeting cancer cells.

The mechanism through which thiadiazole derivatives exert their cytotoxic effects typically involves:

  • Induction of Apoptosis : Many studies report that these compounds trigger programmed cell death in cancer cells through intrinsic pathways.
  • Inhibition of Cell Proliferation : Compounds have been shown to disrupt cell cycle progression.
  • Targeting Specific Pathways : Some derivatives act as inhibitors of specific kinases or other proteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that thiadiazole derivatives possess antimicrobial activity. For example:

  • Bacterial Inhibition : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant antibacterial effects.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies highlight the biological activities of related compounds:

  • Study on Anticancer Activity :
    • Researchers synthesized various thiadiazole derivatives and evaluated their effects on multiple cancer cell lines.
    • Results indicated that modifications in substituents significantly influenced cytotoxicity profiles.
  • Antimicrobial Evaluation :
    • A series of 1,3,4-thiadiazole derivatives were tested against common bacterial strains.
    • The results demonstrated selective toxicity towards bacterial cells while sparing normal human cells.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-2-17-23-24-20(27-17)22-16(25)12-26-19-14-10-6-7-11-15(14)21-18(19)13-8-4-3-5-9-13/h3-11,21H,2,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDHDJMYXPDRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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